molecular formula C6H7NO4S B053432 2,3-Dihydroxybenzenesulfonamide CAS No. 116315-02-7

2,3-Dihydroxybenzenesulfonamide

Cat. No. B053432
CAS RN: 116315-02-7
M. Wt: 189.19 g/mol
InChI Key: ARHGDEDPRMTUGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydroxybenzenesulfonamide, also known as sulfoanilic acid, is an organic compound with the molecular formula C6H7NO4S. It is a white crystalline powder that is soluble in water and commonly used in various scientific research applications.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxybenzenesulfonamide is not fully understood. However, it is believed to act as a reducing agent and reacts with nitrite ions to form a diazonium salt. The diazonium salt is then coupled with a phenol to form an azo dye.
Biochemical and Physiological Effects:
2,3-Dihydroxybenzenesulfonamide has no significant biochemical or physiological effects. It is not toxic and is considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

The advantages of using 2,3-Dihydroxybenzenesulfonamide in laboratory experiments include its low toxicity, high solubility in water, and ease of synthesis. However, its limitations include its limited stability and the need for careful handling due to its potential to cause skin and eye irritation.

Future Directions

There are several future directions for the use of 2,3-Dihydroxybenzenesulfonamide in scientific research. One area of interest is the development of new synthetic methods for the preparation of 2,3-Dihydroxybenzenesulfonamide and its derivatives. Another area of interest is the development of new applications for 2,3-Dihydroxybenzenesulfonamide in the fields of biotechnology and environmental science. Additionally, further research is needed to fully understand the mechanism of action of 2,3-Dihydroxybenzenesulfonamide and its potential uses in various scientific fields.
In conclusion, 2,3-Dihydroxybenzenesulfonamide is a versatile compound that has various scientific research applications. Its ease of synthesis, low toxicity, and high solubility make it a valuable reagent in laboratory experiments. Further research is needed to fully understand its mechanism of action and to explore its potential uses in various scientific fields.

Synthesis Methods

2,3-Dihydroxybenzenesulfonamide can be synthesized through the reaction of aniline with sulfanilic acid. The reaction is carried out in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified using various methods such as recrystallization.

Scientific Research Applications

2,3-Dihydroxybenzenesulfonamide is commonly used in various scientific research applications. It is used as a reagent in the determination of nitrite and nitrate ions in biological and environmental samples. It is also used in the synthesis of various organic compounds and as a starting material for the preparation of various dyes.

properties

CAS RN

116315-02-7

Product Name

2,3-Dihydroxybenzenesulfonamide

Molecular Formula

C6H7NO4S

Molecular Weight

189.19 g/mol

IUPAC Name

2,3-dihydroxybenzenesulfonamide

InChI

InChI=1S/C6H7NO4S/c7-12(10,11)5-3-1-2-4(8)6(5)9/h1-3,8-9H,(H2,7,10,11)

InChI Key

ARHGDEDPRMTUGD-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)O)O

Canonical SMILES

C1=CC(=C(C(=C1)S(=O)(=O)N)O)O

synonyms

Benzenesulfonamide, 2,3-dihydroxy- (9CI)

Origin of Product

United States

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